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Compound of Interest

Compound Name: Dihexyl fumarate

CAS No.: 19139-31-2

Cat. No.: B102660

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihexyl fumarate (DHF), with the chemical formula C₁₆H₂₈O₄, is a diester of fumaric acid and

hexyl alcohol.[1][2] As a member of the fumarate ester class, it finds applications in various

fields, including as a plasticizer, a monomer for polymerization, and in the synthesis of other

organic compounds. A thorough understanding of its chemical structure and purity is

paramount for its effective and safe use. This technical guide provides a comprehensive

overview of the spectroscopic techniques used to characterize Dihexyl fumarate, namely

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This document outlines the expected spectral data, detailed experimental

protocols for analysis, and a logical workflow for the spectroscopic evaluation of this

compound.

Data Presentation
The following tables summarize the predicted and reported spectroscopic data for Dihexyl
fumarate. These values are based on the analysis of homologous fumaric acid esters and
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publicly available data.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data for
Dihexyl Fumarate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Dihexyl Fumarate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 3: Key IR Absorption Bands for Dihexyl Fumarate
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 4: Mass Spectrometry Data for Dihexyl Fumarate

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The NIST Mass Spectrometry Data Center reports the top three highest m/z peaks as 43, 41,

and 55.[2]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Dihexyl fumarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Dihexyl fumarate.

Methodology:
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Sample Preparation:

Dissolve approximately 10-20 mg of Dihexyl fumarate in 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Spectral Width: 0-200 ppm.
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Reference: CDCl₃ solvent peak at 77.16 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the spectra to the appropriate standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Dihexyl fumarate.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of Dihexyl fumarate onto the center of a clean, dry IR-transparent salt plate

(e.g., NaCl or KBr).

Gently place a second salt plate on top to create a thin capillary film.

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the neat liquid

directly onto the ATR crystal.

Instrument Parameters (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the clean, empty sample holder (or clean ATR

crystal) should be recorded prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Dihexyl fumarate.

Methodology:

Sample Introduction and Chromatography (GC-MS):

Gas Chromatograph (GC):

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-

10 minutes.

Sample Preparation: Dilute the Dihexyl fumarate sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-1000

µg/mL.

Injection Volume: 1 µL.

Mass Spectrometer Parameters (EI):
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Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Speed: At least 2 scans/second.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing:

Identify the peak corresponding to Dihexyl fumarate in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST).

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of Dihexyl
fumarate.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Caption: Workflow for the comprehensive spectroscopic analysis of Dihexyl fumarate.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Detailed workflow for NMR analysis of Dihexyl fumarate.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for IR and GC-MS analysis of Dihexyl fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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